molecular formula C24H21ClN4OS B2836774 N-(2-chlorophenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422532-52-3

N-(2-chlorophenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2836774
CAS No.: 422532-52-3
M. Wt: 448.97
InChI Key: XJZGOFAFMURLHG-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a 2-chlorophenyl group linked via an acetamide moiety to a quinazolin-2-yl scaffold modified with a sulfanyl bridge and a 2-phenylethylamine substituent at position 2. Its molecular formula is C₂₅H₂₃ClN₄OS, with a molecular weight of 463.0 g/mol .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4OS/c25-19-11-5-7-13-21(19)27-22(30)16-31-24-28-20-12-6-4-10-18(20)23(29-24)26-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGOFAFMURLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Biological Target LogP Reference
Target Compound Quinazoline 2-Chlorophenyl, Phenethylamine Under investigation 3.2
IPPQ Quinazoline 3-Phenylpropyl, Methylisoxazole CaVα-β interaction 3.8
iCRT3 Oxazole 2-Phenylethyl, Cyano Wnt/β-catenin pathway 2.9
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diamino, 2-Chlorophenyl N/A 2.7
2-(3,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide Dihydro-pyrazole 3,4-Dichlorophenyl Antimicrobial 4.1

Key Findings and Implications

  • Sulfanyl vs. Non-Sulfanyl Analogues: Sulfanyl groups enhance hydrogen-bonding capacity but may reduce metabolic stability .
  • Chlorophenyl Substitution : 2-Chlorophenyl improves lipophilicity and target binding compared to 4-chloro derivatives, as seen in crystallographic studies .

Q & A

Q. What are the critical steps for optimizing the synthesis of N-(2-chlorophenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide to ensure high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Introduction of the quinazoline core : Achieved via cyclization of substituted anthranilic acid derivatives under reflux conditions (e.g., in acetic acid or DMF) .
  • Sulfanyl linkage formation : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfide bond .
  • Amine functionalization : Coupling the 4-aminoquinazoline moiety with 2-phenylethylamine via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to isolate the pure product. Reaction monitoring via TLC and HPLC (C18 column, acetonitrile/water gradient) is essential .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions, including the 2-chlorophenyl group and sulfanyl-acetamide linkage. Key signals: δ ~7.3–7.5 ppm (aromatic protons), δ ~4.2 ppm (CH₂-S), δ ~165 ppm (amide carbonyl) .
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~509.1 g/mol) .
  • FT-IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O amide), ~1240 cm⁻¹ (C-S bond) .

Q. How can solubility challenges for this compound in aqueous media be addressed during in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) to initially dissolve the compound, followed by dilution in buffer (e.g., PBS, pH 7.4).
  • Surfactants : Add Tween-80 (0.1% w/v) to enhance dispersion .
  • Sonication : Brief sonication (10–15 min) to ensure homogeneity before biological testing .

Advanced Research Questions

Q. What strategies are recommended for resolving crystal structure discrepancies using X-ray diffraction and SHELXL refinement?

  • Methodological Answer :
  • Data Collection : Use a single crystal (size ~0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure completeness >95% .
  • SHELXL Refinement :
  • Initial model building with SHELXS .
  • Anisotropic refinement of non-hydrogen atoms.
  • Address twinning or disorder using TWIN/BASF commands .
  • Validate with R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 1234567) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-phenylethylamino group in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace 2-phenylethylamine with bulkier (e.g., benzyl) or polar (e.g., ethylenediamine) groups .
  • Biological Assays :
  • Enzyme inhibition : Test against tyrosine kinases (IC₅₀ determination via ELISA) .
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ comparison) .
  • Computational Modeling : Docking (AutoDock Vina) to assess binding affinity changes in kinase active sites .

Q. What experimental approaches can reconcile contradictory data on this compound’s antimicrobial efficacy across studies?

  • Methodological Answer :
  • Standardized Assays : Follow CLSI guidelines for MIC determination against S. aureus and E. coli, controlling inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 h) .
  • Purity Verification : Re-test batches with ≥95% purity (HPLC) to exclude impurity-driven artifacts .
  • Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic effects .

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